N-Butyl Lipophilicity Gain Over N-Methyl and N-Unsubstituted Analogs (Class-Level Inference)
The N-butyl chain of 3-butyl-5-chloro-1,3-benzoxazol-2(3H)-one contributes approximately 1.5–2.0 additional logP units compared to the N-methyl analog (5-chloro-3-methyl-1,3-benzoxazol-2(3H)-one) and roughly 3.0 logP units compared to the N-unsubstituted parent chlorzoxazone (5-chloro-1,3-benzoxazol-2(3H)-one, measured logP ~1.75 [1]). This increased lipophilicity translates into higher membrane permeability and altered tissue distribution, which is critical when the compound is used as a tool to probe hydrophobic binding pockets (e.g., the peripheral anionic site of AChE) or when metabolic stability via CYP450-mediated oxidation is under investigation [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.0–3.5 (estimated from fragment-based calculation; no experimentally measured value found in public domain) |
| Comparator Or Baseline | 5-Chloro-3-methyl-1,3-benzoxazol-2(3H)-one (clogP ≈ 1.8–2.0); Chlorzoxazone (measured logP = 1.75) |
| Quantified Difference | ΔclogP ≈ +1.2 to +1.7 vs. N-methyl analog; ΔclogP ≈ +1.3 to +1.8 vs. chlorzoxazone |
| Conditions | Calculated using fragment-based methods (e.g., ACD/Labs or ChemAxon); experimental logP for chlorzoxazone from PubChem and DrugBank. |
Why This Matters
For procurement decisions, the butyl chain provides a distinct lipophilicity window that cannot be achieved with shorter-chain analogs, directly impacting assay design where membrane penetration or hydrophobic target engagement is sought.
- [1] DrugBank. Chlorzoxazone: DrugBank Accession Number DB00356. https://go.drugbank.com/drugs/DB00356. View Source
- [2] Uysal S, et al. Synthesis, biological evaluation, and docking studies of some 5-chloro-2(3H)-benzoxazolone Mannich bases derivatives as cholinesterase inhibitors. Arch Pharm (Weinheim). 2018;351(3-4):e1700273. PMID: 29527733. View Source
